Systemic Bioavailability: Rifaximin vs. Rifampin—A Critical Differentiator for GI-Selective Indications
Rifaximin demonstrates virtually no systemic absorption following oral administration, a stark contrast to rifampin which is rapidly and extensively absorbed. In a rat model evaluating transcutaneous absorption, rifaximin was 'practically not absorbed,' whereas rifampin showed significant percutaneous penetration [1]. Human pharmacokinetic data confirm that less than 1% of an oral rifaximin dose reaches systemic circulation, resulting in plasma levels <10 ng/mL [2]. In comparison, rifampin exhibits approximately 68% oral bioavailability and reaches peak plasma concentrations of ~10 μg/mL (10,000 ng/mL) after a standard 600 mg dose [3]. This approximately 1,000-fold difference in systemic exposure is the primary driver for rifaximin's favorable safety profile and lack of systemic drug-drug interactions.
| Evidence Dimension | Oral Bioavailability / Systemic Exposure |
|---|---|
| Target Compound Data | <1% absorption; plasma levels <10 ng/mL |
| Comparator Or Baseline | Rifampin: ~68% bioavailability; plasma levels ~10,000 ng/mL after 600 mg oral dose |
| Quantified Difference | ~1000-fold lower systemic exposure with rifaximin |
| Conditions | Human pharmacokinetic studies (oral administration) and comparative transcutaneous absorption study in rats |
Why This Matters
The negligible systemic exposure of rifaximin eliminates the risk of CYP450-mediated drug-drug interactions and systemic toxicities associated with rifampin, making rifaximin uniquely suitable for long-term, gut-restricted therapies such as hepatic encephalopathy and IBS-D.
- [1] Venturini AP, Marchi E. Transcutaneous absorption of a topical rifamycin preparation: rifaximin (L/105). Eur J Med Chem. 1987;22(4):359-363. View Source
- [2] MIMS UK. Xifaxanta: antibacterial for travellers' diarrhoea. 2011 Oct 3. View Source
- [3] Rifampin Prescribing Information. FDA. 2021. View Source
